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Introduction
Infigratinib (BGJ398) is a selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting

fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3). It has shown clinical efficacy in

cancers with FGFR genetic alterations, particularly FGFR2 fusion-positive cholangiocarcinoma.

However, as with many targeted therapies, acquired resistance is a significant clinical

challenge that limits the duration of response. Understanding the mechanisms of infigratinib
resistance is crucial for developing next-generation inhibitors and rational combination

therapies. This document provides detailed protocols for establishing and characterizing

infigratinib-resistant cancer cell line models, a critical tool for investigating resistance

mechanisms and evaluating novel therapeutic strategies.

Mechanisms of Infigratinib Resistance
Acquired resistance to infigratinib can be broadly categorized into two main types:

On-target resistance involves genetic alterations within the FGFR kinase domain that

interfere with drug binding. The most common on-target resistance mechanisms are

mutations in the gatekeeper residue (V564F in FGFR2) and the molecular brake region (e.g.,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b612010?utm_src=pdf-interest
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/product/b612010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N549K in FGFR2).[1] These mutations can sterically hinder the binding of infigratinib to the

ATP-binding pocket.[2]

Off-target resistance involves the activation of bypass signaling pathways that circumvent the

FGFR blockade. This can occur through the upregulation and/or activation of other receptor

tyrosine kinases (RTKs) such as MET, EGFR, and ERBB3, or through the activation of

downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways.[3][4][5][6][7]

[8]

Data Presentation: Infigratinib IC50 in Sensitive vs.
Resistant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of

infigratinib in various cancer cell lines and their resistant counterparts. The fold change in

IC50 is a quantitative measure of the degree of acquired resistance.

Table 1: Infigratinib IC50 in FGFR2-Altered Cholangiocarcinoma Cell Lines

Cell Line
Parental
IC50 (nM)

Resistant
Clone

Resistance-
Conferring
Mutation

Resistant
IC50 (nM)

Fold
Change in
IC50

FGFR2-

fusion

positive

~1
Resistant

Clone 1

FGFR2

V565F

(Gatekeeper)

>1000 >1000

FGFR2-

fusion

positive

~1
Resistant

Clone 2

FGFR2

N550K

(Molecular

Brake)

~40 40

Note: The IC50 values can vary depending on the specific assay conditions and the parental

cell line used.

Table 2: Infigratinib IC50 in FGFR3-Altered Urothelial Carcinoma Cell Lines
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Cell Line
Parental
IC50 (nM)

Resistant
Clone

Resistance-
Conferring
Mutation

Resistant
IC50 (nM)

Fold
Change in
IC50

RT112

(FGFR3-

TACC3

fusion)

~10-50 RT112-R1

FGFR3

V555M

(Gatekeeper)

>1000 >20-100

RT112

(FGFR3-

TACC3

fusion)

~10-50 RT112-R2

KRAS

activating

mutation

~500 ~10-50

Note: The IC50 values can vary depending on the specific assay conditions and the parental

cell line used.

Experimental Protocols
Protocol 1: Establishment of Infigratinib-Resistant Cell
Lines
This protocol describes a method for generating infigratinib-resistant cancer cell lines using a

continuous dose-escalation approach. This method mimics the selective pressure that leads to

acquired resistance in patients.

Materials:

Parental cancer cell line of interest (e.g., FGFR2-fusion positive cholangiocarcinoma or

FGFR3-mutant urothelial carcinoma cell line)

Complete cell culture medium

Infigratinib (powder or stock solution)

Dimethyl sulfoxide (DMSO)

Cell culture flasks and plates
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Incubator (37°C, 5% CO2)

Microscope

Procedure:

Determine the initial IC50 of Infigratinib:

Plate the parental cells in 96-well plates.

Treat the cells with a range of infigratinib concentrations for 72 hours.

Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

Initiate Resistance Induction:

Culture the parental cells in their complete medium containing infigratinib at a starting

concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of

cell growth).

Use a parallel culture with DMSO as a vehicle control.

Dose Escalation:

Maintain the cells in the infigratinib-containing medium, changing the medium every 3-4

days.

Once the cells resume a normal growth rate (comparable to the DMSO control), gradually

increase the infigratinib concentration by 1.5 to 2-fold.

This process of adaptation and dose escalation can take several months (e.g., up to 210

days).[3]

Isolation of Resistant Clones:

Once the cells are able to proliferate in a high concentration of infigratinib (e.g., 1 µM or

higher), resistant polyclonal populations are established.
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To isolate monoclonal resistant cell lines, perform single-cell cloning by limiting dilution or

by picking individual colonies.

Confirmation of Resistance:

Expand the resistant clones and determine their IC50 for infigratinib. A significant

increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.

Maintain the resistant cell lines in a medium containing a maintenance dose of infigratinib
to preserve the resistant phenotype.

Protocol 2: Characterization of Infigratinib-Resistant Cell
Lines
A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

Parental and resistant cell lines

96-well plates

Infigratinib

MTT solution (5 mg/mL in PBS)

DMSO

Microplate reader

Procedure:

Seed parental and resistant cells in 96-well plates at an appropriate density and allow them

to attach overnight.

Treat the cells with a serial dilution of infigratinib for 72 hours.
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Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 values by plotting the percentage of cell viability against the drug

concentration.

B. Western Blot Analysis for Signaling Pathway Alterations

This technique is used to detect changes in the expression and phosphorylation of key proteins

in signaling pathways.

Materials:

Parental and resistant cell lysates

Protein quantification assay (e.g., BCA)

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-

ERK, anti-MET, anti-EGFR)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Lyse the parental and resistant cells and quantify the protein concentration.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the changes in protein expression and phosphorylation between parental and

resistant cells.

C. Molecular Profiling for Resistance Mutations

Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in

the FGFR kinase domain.

Procedure:

Isolate genomic DNA from parental and resistant cell lines.

Amplify the FGFR kinase domain using PCR.

Sequence the PCR products using Sanger sequencing or an NGS platform.

Analyze the sequencing data to identify any mutations in the resistant cells compared to the

parental cells.
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Caption: Experimental workflow for establishing and characterizing infigratinib-resistant cell

lines.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of infigratinib.
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Caption: Overview of on-target and off-target mechanisms of resistance to infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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